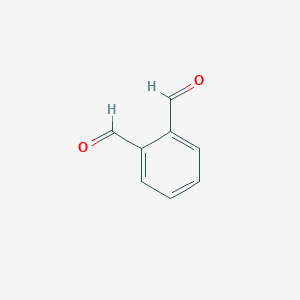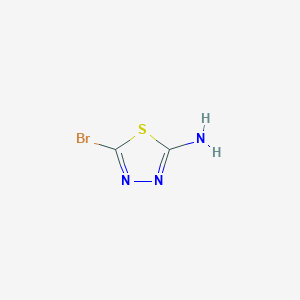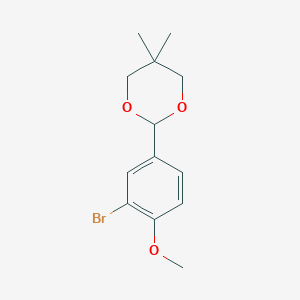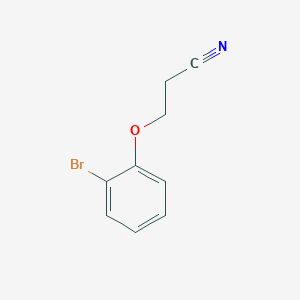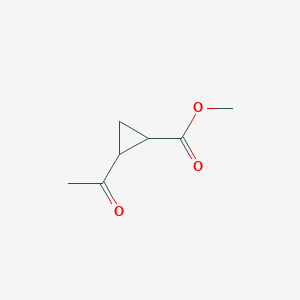
Methyl 2-acetylcyclopropane-1-carboxylate
Descripción general
Descripción
Methyl 2-acetylcyclopropane-1-carboxylate is a chemical compound that is part of a broader class of cyclopropane derivatives. These compounds are characterized by a three-membered ring structure that imparts significant strain and reactivity to the molecule. The presence of both ester and acetyl functional groups in methyl 2-acetylcyclopropane-1-carboxylate suggests that it may be a versatile intermediate in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. For instance, methyl 2-cyclopropyl-2-diazoacetate, a compound with a similar cyclopropyl core, was synthesized from acetylcyclopropane in a few chemical steps with a total yield of approximately 55% . Another example is the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which was achieved in nine steps starting from L-serine with an overall yield of 24% . These examples demonstrate the multi-step nature of cyclopropane derivative synthesis and the challenges associated with it.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is highly influenced by the ring strain of the three-membered cyclopropane ring. This strain can lead to unique reactivity patterns, such as the formation of vinyl cations through carbon-carbon bond cleavage, as observed in the deamination of methylenecyclopropylcarbinylamine . The molecular structure of methyl 2-acetylcyclopropane-1-carboxylate would similarly be expected to exhibit reactivity that is influenced by the cyclopropane ring strain.
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions. For example, the copper or rhodium-catalyzed dediazoniation of methyl 2-cyclopropyl-2-diazoacetate leads to intramolecular isomerization to form 1-methoxycarbonylcyclobutene . Additionally, the deamination of methylenecyclopropylcarbinylamine results in the formation of acetylcyclopropane and other products, indicating the potential for complex reaction pathways involving cyclopropane derivatives . These reactions highlight the reactivity of the cyclopropane ring and its potential utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, mass spectrometric studies of cyclopropanes with electronegative substituents have shown that randomization of methoxy groups can occur prior to the decomposition of the molecular ion . This suggests that the electron-withdrawing effects of substituents can significantly affect the behavior of cyclopropane derivatives under mass spectrometric conditions. The physical properties such as melting point, boiling point, and solubility of methyl 2-acetylcyclopropane-1-carboxylate would be expected to be influenced by both the ester and acetyl groups present in the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Methyl 2-acetylcyclopropane-1-carboxylate has been a subject of interest in chemical synthesis and transformations. Prokopenko et al. (2007) synthesized Methyl 2-cyclopropyl-2-diazoacetate, a related compound, from acetylcyclopropane, showcasing its use in the synthesis of cyclopropyl-substituted pyrazolinecarboxylates and 1-cyclopropylcyclopropanecarboxylate derivatives (Prokopenko et al., 2007).
Biological Evaluation
Boztaş et al. (2019) studied the biological evaluation of bromophenol derivatives with cyclopropyl moiety, derived from reactions involving methyl 2-acetylcyclopropane-1-carboxylate. These derivatives were found to be effective inhibitors of certain enzymes, highlighting the compound's potential in biochemical applications (Boztaş et al., 2019).
Isomerization Studies
Lifshitz & Laskin (1994) examined the isomerization of 2-methyl-4,5-dihydrofuran, which yields acetylcyclopropane as one of its products. This research demonstrates the compound's relevance in understanding chemical reaction mechanisms and the behavior of cyclopropane derivatives (Lifshitz & Laskin, 1994).
Mass Spectrometric Studies
Kolsaker, Kvarsnes, & Storesund (1986) conducted mass spectrometric studies on (±) 2-Methoxy-3,3-dimethylcyclopropane-1,1-carboxylate, closely related to Methyl 2-acetylcyclopropane-1-carboxylate. Their research revealed the randomization of methoxy groups in the molecular ion, contributing to the understanding of mass spectrometric behavior of such compounds (Kolsaker et al., 1986).
Synthesis of Radiolabeled Compounds
Zhao & Liu (2002) synthesized a radiolabeled version of a compound related to Methyl 2-acetylcyclopropane-1-carboxylate for the study of an enzyme's reaction mechanism. Such applications are crucial in enzymology and medicinal chemistry research (Zhao & Liu, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
methyl 2-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQZOISCXMNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetylcyclopropane-1-carboxylate | |
CAS RN |
143955-12-8 | |
| Record name | methyl 2-acetylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



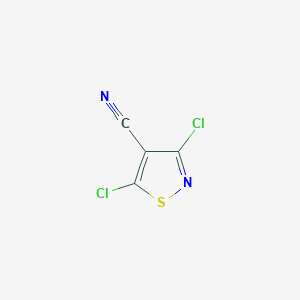
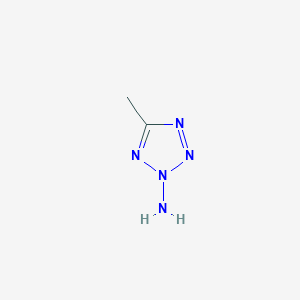


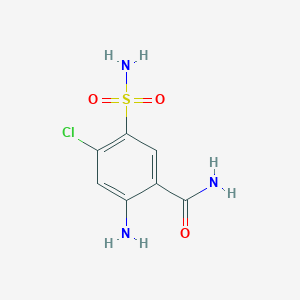
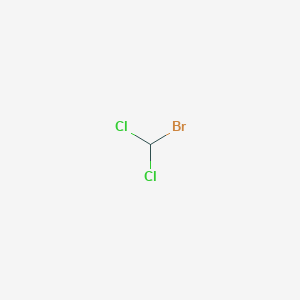
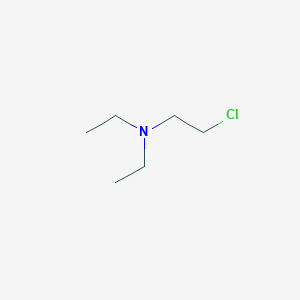
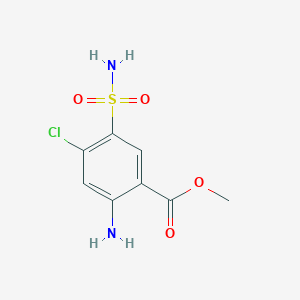
![3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde](/img/structure/B127522.png)

